n-Benzyl-3-piperidine carboxamide
Description
N-Benzyl-3-piperidine carboxamide is a piperidine-derived compound featuring a benzyl group attached to the nitrogen atom and a carboxamide functional group at the 3-position of the piperidine ring.
Key structural attributes include:
- Piperidine core: A six-membered heterocyclic ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capabilities.
- Benzyl group: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- Carboxamide group: Provides hydrogen-bond donor/acceptor functionality, critical for molecular interactions.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-benzylpiperidine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) |
InChI Key |
JEXYLWKDNWOPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves:
- Formation of the N-benzyl piperidine core via alkylation or reduction steps.
- Introduction of the carboxamide functional group by conversion of carboxylic acid derivatives or esters.
- Purification steps to obtain high-purity products suitable for industrial or research use.
Method Based on N-Benzyl Glycine Ethyl Ester and 4-Halogenated Ethyl Butyrate
A notable method described in patent CN110734393B involves a three-step process to prepare ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, which is a close intermediate to this compound:
Preparation of Intermediate 2 :
- Dissolve N-benzyl glycine ethyl ester in an organic solvent (methanol, ethanol, toluene, or benzene).
- Add 4-halogenated ethyl butyrate (4-chloroethyl butyrate or 4-bromoethyl butyrate) and an alkali (sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide).
- React to obtain 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.
Cyclization and Crystallization :
- Dissolve intermediate 2 in an organic solvent (ethyl acetate, tetrahydrofuran, toluene, or benzene).
- React with alkali (sodium tert-butoxide, potassium tert-butoxide, sodium methoxide, sodium ethoxide, potassium methoxide, or potassium ethoxide).
- Adjust pH to 7-8, wash with water, then acidify to pH 1-2 to precipitate crude product.
-
- Dissolve crude product in water, adjust pH to 7-8 with alkali (sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate).
- Extract with organic solvent (toluene, benzene, ethyl acetate, or dichloromethane).
- Acidify to pH 1-2, crystallize, and isolate the final product.
- Yield of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride is approximately 97.1% with 99.5% purity by HPLC.
- Overall yield for the three-step process is about 93.3%.
| Step | Reagents/Conditions | Solvent Options | Yield (%) | Purity (%) (HPLC) |
|---|---|---|---|---|
| 1 | N-benzyl glycine ethyl ester + 4-halogenated ethyl butyrate + alkali | Methanol, ethanol, toluene, benzene | - | - |
| 2 | Intermediate 2 + alkali | Ethyl acetate, THF, toluene, benzene | - | - |
| 3 | Crude product + alkali + organic solvent extraction + acidification | Toluene, benzene, ethyl acetate, dichloromethane | 97.1 | 99.5 |
Synthesis via N-Benzyl-3-Piperidinol Intermediate
Another approach involves the synthesis of N-benzyl-3-piperidinol as a key intermediate, which can be further converted to the carboxamide:
- Starting from 3-hydroxy pyridine, react with benzyl chloride in toluene at 90–110 °C to form the quaternary ammonium salt of N-benzyl-3-hydroxypyridine.
- Catalytic hydrogenation using a nickel-based catalyst under moderate hydrogen pressure (3–5 atm) converts the quaternary ammonium salt to N-benzyl-3-piperidinol.
- This method is noted for low cost, high purity, and environmental friendliness, suitable for industrial scale.
This intermediate can be further transformed into the carboxamide via oxidation and amidation steps, although specific amidation details are less documented in this source.
Conversion of N-Benzyl-4-Piperidinecarboxylic Acid to Carboxamide
Though focused on the 4-position, the method for preparing N-benzyl-4-piperidinecarboxamide provides relevant insights:
- N-benzyl-4-piperidinecarboxylic acid is reacted with thionyl chloride under reflux to form the corresponding acid chloride.
- The acid chloride is then dissolved in acetonitrile and added dropwise to ammonia water under ice bath conditions to form the carboxamide.
- After filtration and washing, N-benzyl-4-piperidinecarboxamide is obtained as a white solid.
This procedure can be adapted analogously for the 3-piperidine carboxamide derivative.
Additional Notes on Stereochemistry and Purification
- Preparation methods for chiral 3-piperidine carboxylic acids (e.g., (S)-3-piperidine carboxylic acid) involve pH control, low-temperature alkali addition, and purification by precipitation with ethanol/petroleum ether mixtures.
- Such stereochemical control is crucial when preparing enantiomerically pure this compound derivatives for pharmaceutical applications.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| N-benzyl glycine ethyl ester + 4-halogenated ethyl butyrate | N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate | Alkylation, cyclization, pH adjustment, crystallization | High yield (93.3%), high purity (99.5%), industrially scalable | Multi-step, requires careful pH control |
| N-benzyl-3-piperidinol route | 3-hydroxy pyridine, benzyl chloride | Quaternary ammonium salt formation, catalytic hydrogenation | Environmentally friendly, low cost, high purity | Requires nickel catalyst and hydrogenation setup |
| Acid chloride amidation | N-benzyl-3-piperidinecarboxylic acid | Acid chloride formation, amidation with ammonia | Direct amidation, straightforward | Uses thionyl chloride (toxic reagent), handling precautions needed |
Summary of Research Findings
- The preparation of this compound is well-documented through multiple synthetic routes, primarily involving alkylation, catalytic hydrogenation, and amidation reactions.
- The method based on N-benzyl glycine ethyl ester and 4-halogenated ethyl butyrate offers a robust, high-yielding, and high-purity process suitable for industrial production, with detailed control of reaction conditions and purification steps.
- The catalytic hydrogenation approach starting from 3-hydroxy pyridine provides an environmentally friendly alternative with cost advantages but requires specialized catalysts and hydrogenation equipment.
- Conversion of carboxylic acids to acid chlorides followed by amidation is a classical approach but involves hazardous reagents and requires careful handling.
- Purification techniques including pH adjustments, crystallization, and solvent extraction are critical for obtaining high-purity final products.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-3-piperidine carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
n-Benzyl-3-piperidine carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders and infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of n-Benzyl-3-piperidine carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The benzyl group enhances its binding affinity to the target sites, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-benzyl-3-piperidine carboxamide with analogous piperidine derivatives and carboxamide-containing compounds, based on synthesis, physicochemical properties, and functional roles.
N-(2-(Benzylamino)ethyl)-2-(3,5-dimethoxyphenyl)-1-isobutyl-6-oxopiperidine-3-carboxamide (Compound 1)
- Structure : Shares the piperidine-carboxamide backbone but includes additional substituents:
- 3,5-Dimethoxyphenyl group at position 2.
- Isobutyl group at position 1.
- Oxo group at position 4.
- Synthesis : Prepared via coupling of 2-(3,5-dimethoxyphenyl)-1-isobutyl-6-oxopiperidine-3-carboxylic acid with N-benzylethylenediamine using TBTU/DIPEA in THF .
- Physicochemical Properties :
- Functional Differences : The oxo group and bulky isobutyl substituent likely reduce solubility compared to this compound.
(R)-1-Benzyl-piperidine-3-carboxylic Acid (BP 1932)
- Structure : Differs by replacing the carboxamide with a carboxylic acid group.
- Key Implications :
- Applications : Likely serves as a precursor for synthesizing carboxamide derivatives like the target compound.
N-Benzoyl Piperidine Tetraoxane Analogues
- Structure : Features a tetraoxane ring fused to piperidine, with a benzoyl group instead of benzyl.
- Synthesis : Utilizes molybdenum trioxide as a catalyst, highlighting divergent synthetic pathways compared to carboxamide derivatives .
- Functional Role : Tetraoxane moieties are associated with antimalarial activity, suggesting distinct biological targets compared to carboxamides .
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : Carboxamide derivatives like Compound 1 require coupling reagents (e.g., TBTU) for amide bond formation, whereas tetraoxane analogs demand specialized catalysts (e.g., MoO₃) .
- Bioactivity Trends : Bulky substituents (e.g., isobutyl in Compound 1) may hinder membrane permeability but enhance target specificity.
- Limitations : Direct pharmacological data for this compound are absent in the provided evidence; inferences are drawn from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
